Cas no 483286-62-0 (3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one)
3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one
- 483286-62-0
- 3-[(benzylamino)methyl]-6-methyl-1H-quinolin-2-one
- AG-690/40754620
- Oprea1_362160
- JLAYHQZRQPWOJW-UHFFFAOYSA-N
- 3-((benzylamino)methyl)-6-methylquinolin-2(1H)-one
- 3-[(benzylamino)methyl]-6-methyl-2(1H)-quinolinone
- AKOS000300694
- SB70624
- 3-((Benzylamino)methyl)-6-methylquinolin-2-ol
- SCHEMBL4114418
-
- MDL: MFCD02232736
- Inchi: 1S/C18H18N2O/c1-13-7-8-17-15(9-13)10-16(18(21)20-17)12-19-11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,21)
- InChI Key: JLAYHQZRQPWOJW-UHFFFAOYSA-N
- SMILES: O=C1C(=CC2C=C(C)C=CC=2N1)CNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 278.141913202Da
- Monoisotopic Mass: 278.141913202Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 41.1Ų
3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260784-5g |
3-((Benzylamino)methyl)-6-methylquinolin-2-ol |
483286-62-0 | 97% | 5g |
$825 | 2021-08-18 | |
| Chemenu | CM260784-1g |
3-((Benzylamino)methyl)-6-methylquinolin-2-ol |
483286-62-0 | 97% | 1g |
$326 | 2022-06-11 |
3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one
Introduction to 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one (CAS No. 483286-62-0)
3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one, identified by the CAS number 483286-62-0, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core with functionalized benzylamino and methyl substituents, exhibits a unique combination of structural features that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of the benzylamino-methyl group at the 3-position and a methyl group at the 6-position introduces additional potential sites for interaction with biological targets, thereby expanding the pharmacophoric space of this compound. Such modifications are often employed in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that can modulate complex biological pathways. 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one has been investigated for its potential role in inhibiting key enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may exhibit inhibitory activity against enzymes such as tyrosine kinases and proteases, which are frequently overexpressed in various malignancies. The benzylamino-methyl moiety is particularly noteworthy, as it can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with target proteins, thereby enhancing binding affinity.
The methyl group at the 6-position of the quinoline ring may also contribute to the overall pharmacokinetic profile of the compound. Methyl substituents are often incorporated into drug molecules to improve solubility, reduce lipophilicity, or modulate metabolic pathways. By carefully positioning this substituent on the quinoline core, chemists can fine-tune the physicochemical properties of 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one, making it more amenable for oral administration or intravenous delivery.
One of the most exciting aspects of this compound is its potential application in targeted therapy for cancer. Cancer cells often exhibit specific genetic and molecular alterations that can be exploited to develop therapies with high selectivity. The quinoline scaffold has already been successfully utilized in several FDA-approved drugs, such as Gleevec® (imatinib) and Chloroquine®, which highlights its versatility and utility in oncology research. The addition of functional groups like benzylamino-methyl and methyl further enhances its potential as a lead compound for next-generation anticancer agents.
Furthermore, the synthesis of 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one presents an interesting challenge for synthetic chemists. The construction of the quinoline ring system requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated cyclizations, have been employed to construct the desired framework efficiently. These synthetic strategies not only facilitate the preparation of this compound but also provide valuable insights into developing other structurally related molecules.
The biological evaluation of 3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated promising activity against several cancer cell lines, including those resistant to conventional chemotherapeutic agents. This resistance suggests that benzylamino-methyl}-6-methyl}-1H}-quinolin}-2-one may offer a novel therapeutic approach by targeting different molecular mechanisms involved in cancer progression.
Animal studies have further corroborated these findings by showing that oral administration of this compound leads to significant tumor regression without apparent toxicity at tolerated doses. These results are particularly encouraging given the increasing demand for safe and effective anticancer therapies. The ability of 3-(Benzylamino-methyl)-6-methyl}-1H}-quinolin}-2-one to cross the blood-brain barrier is also an important consideration for its potential use in treating central nervous system tumors or neuroinflammatory diseases.
The development of new drug candidates is not without challenges, however. One major concern is ensuring that compounds like 3-(Benzylamino-methyl)-6-methyl}-1H}-quinolin}-2-one do not exhibit off-target effects that could lead to adverse side effects. To address this issue, researchers are employing computational methods such as molecular docking and structure-based drug design to predict potential interactions with off-target proteins before conducting expensive wet-lab experiments.
Another challenge is optimizing the pharmacokinetic properties of this compound to ensure it reaches its intended target site at effective concentrations while maintaining stability throughout biological systems. Techniques such as prodrug design and formulation optimization are being explored to enhance bioavailability and prolong circulation time.
In conclusion,3-(Benzylamino-methyl)-6-methyl}-1H}-quinolin}-2-one (CAS No. 483286}}62}}0) represents a fascinating example of how structural modifications can unlock new therapeutic possibilities within an established scaffold class like quinolines}. Its potential applications in oncology alone make it worthy of continued investigation}, but its broader utility may extend beyond cancer treatment to include other areas such as infectious diseases or inflammatory disorders}. As research progresses}, we can expect further insights into its mechanism(s}of action}and how best}to harness}its therapeutic potential}
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